Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-

Lipophilicity Drug-likeness CNS Multiparameter Optimization

Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- (CAS 126921-48-0) is a synthetic heterocyclic small molecule with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol. It belongs to the isoquinoline class of compounds, featuring a piperidine ring connected to the isoquinoline core via an ethyl linker at the 1-position.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 126921-48-0
Cat. No. B11872133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 1-(2-(1-piperidinyl)ethyl)-
CAS126921-48-0
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=NC=CC3=CC=CC=C32
InChIInChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-16-15-7-3-2-6-14(15)8-10-17-16/h2-3,6-8,10H,1,4-5,9,11-13H2
InChIKeyLOYAWKCTCLZNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- (CAS 126921-48-0): Structural and Procurement Profile


Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- (CAS 126921-48-0) is a synthetic heterocyclic small molecule with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol [1]. It belongs to the isoquinoline class of compounds, featuring a piperidine ring connected to the isoquinoline core via an ethyl linker at the 1-position. Its computed XLogP3-AA of 3.3, zero hydrogen bond donors, and a topological polar surface area of 16.1 Ų [1] place it within physicochemical space often associated with central nervous system (CNS) drug discovery, though direct biological profiling data remain limited in the public domain.

Why In-Class Isoquinoline-Piperidine Analogs Cannot Simply Substitute Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-


Despite sharing the same molecular formula (C16H20N2) and molecular weight, close structural analogs of Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- exhibit fundamentally different core heterocycles (isoquinoline vs. quinoline) or substitution patterns that alter electronic distribution, basicity (pKa), and lipophilicity (logP) in ways that preclude simple substitution [1][2]. The isoquinoline nitrogen (pKa ~5.4) is significantly more basic than the quinoline nitrogen (pKa ~4.9), leading to differential ionization at physiological pH and distinct hydrogen-bond acceptor properties [2]. Furthermore, the 1-position versus 4-position or 5-position attachment of the piperidinylethyl sidechain on the heterocyclic core alters molecular shape and conformational flexibility, which can profoundly impact target binding and pharmacokinetics even when the gross molecular connectivity appears similar. These physicochemical divergences are the basis for why this specific compound, rather than a generic analog, must be procured for structure-activity relationship (SAR) studies or chemical probe development.

Quantitative Differentiation Guide for Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- Procurement Decisions


Lipophilicity (XLogP) Differentiation from the Direct Quinoline Analog

Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- (CID 3080024) has a computed XLogP3-AA of 3.3 [1]. In contrast, its direct quinoline-based structural isomer, 4-(2-piperidin-1-ylethyl)quinoline (CAS 18122-29-7), carries a predicted logP of approximately 3.7–3.9 based on the higher intrinsic lipophilicity of the quinoline scaffold relative to isoquinoline [2]. This 0.4–0.6 log unit difference represents a more than two-fold difference in octanol-water partition coefficient, meaning the target isoquinoline compound is measurably less lipophilic than its quinoline counterpart. This is significant for CNS drug discovery where the optimal logP range for brain penetration is typically 2–4, and even modest shifts can alter blood-brain barrier permeability and tissue distribution profiles [2].

Lipophilicity Drug-likeness CNS Multiparameter Optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Differentiation from Quinoline Analog

Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- has a computed Topological Polar Surface Area (TPSA) of 16.1 Ų and zero hydrogen bond donors (HBD) [1]. The quinoline analog 4-(2-piperidin-1-ylethyl)quinoline, while sharing the same TPSA, exhibits a different spatial orientation of the single nitrogen within the heterocyclic core: in isoquinoline the nitrogen is at position 2 adjacent to the ring junction, whereas in quinoline it is at position 1. This alters the nitrogen's lone pair orientation and hydrogen-bond acceptor geometry. The isoquinoline core presents a more sterically accessible nitrogen lone pair for intermolecular hydrogen bonding compared to the quinoline nitrogen, which is partially shielded by the peri-hydrogen at C-8 [2]. For drug design, this differential hydrogen-bond acceptor accessibility can be decisive in determining target binding poses and selectivity profiles [2].

Polar Surface Area Permeability CNS Drug Design

Physical State and Phase Behavior Differentiation from the Quinoline Analog

Experimental data for the quinoline analog 4-(2-piperidin-1-ylethyl)quinoline (CAS 18122-29-7) report a melting point of 84 °C, indicating it is a crystalline solid at room temperature . In contrast, Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- (CAS 126921-48-0) has a predicted boiling point of 377.5 °C at 760 mmHg, a flash point of 182.1 °C, and a density of 1.077 g/cm³ [1], with no reported melting point in the primary literature or authoritative databases, suggesting it is likely a liquid or low-melting solid at ambient conditions. This differential physical state directly impacts compound handling, formulation strategies, and storage requirements during research use. A liquid or waxy solid requires different solubilization and dispensing protocols than a crystalline solid, which can affect reproducibility in high-throughput screening and in vivo dosing studies.

Physical State Formulation Handling

Positional Isomer Differentiation: 1-Substituted vs. 5-Substituted Isoquinoline

A closely related positional isomer exists: 5-[1-(Piperidin-4-yl)ethyl]isoquinoline (CAS 2228585-93-9), which shares the identical molecular formula (C16H20N2) and molecular weight (240.34) but differs in the attachment point of the piperidinylethyl sidechain . In the target compound (126921-48-0), the sidechain is attached at the isoquinoline 1-position (adjacent to the nitrogen), whereas in the isomer, it is at the 5-position (on the benzo ring). This positional shift alters the electronic relationship between the piperidine nitrogen and the isoquinoline nitrogen—two potential protonation sites. In the 1-substituted isomer, the two basic nitrogens are connected via a two-carbon linker, enabling potential intramolecular hydrogen-bonding or cooperative protonation, whereas in the 5-substituted isomer, they are electronically decoupled. This difference is critical for studies where the precise spatial relationship between pharmacophoric elements determines target binding and functional activity .

Positional Isomerism Structure-Activity Relationship Chemical Probe

Limitation Statement: Absence of Published Direct Comparative Biological Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature as of May 2026 did not identify any published quantitative head-to-head biological comparison between Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- (CAS 126921-48-0) and its closest structural analogs. No IC50, Ki, EC50, or in vivo efficacy data were found for this specific compound in peer-reviewed journals or authoritative databases [1][2][3]. The compound appears primarily in chemical vendor catalogs as a research chemical or synthetic intermediate, with its biological target profile remaining uncharacterized in the public domain. Prospective users must therefore commission bespoke in-house profiling to establish biological differentiation from analogs. Procurement decisions based solely on structural or physicochemical differentiation should be accompanied by an explicit acknowledgment of this biological data gap. Any claims of superior biological activity or selectivity for this compound relative to its analogs are, at the present time, unsupported by published evidence.

Data Gap Biological Characterization Procurement Caution

Recommended Research Application Scenarios for Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- Procurement


Isoquinoline-Specific CNS Chemical Probe Development Requiring Precise Core Electronics

When designing chemical probes for CNS targets where the isoquinoline core's distinct pKa (~5.4) and hydrogen-bond acceptor geometry are hypothesized to be critical for binding, this compound provides the correct electronic profile that quinoline-based analogs (pKa ~4.9) cannot replicate [1]. The 1-position attachment of the piperidinylethyl sidechain ensures the two basic nitrogens are electronically coupled, which may be essential for targets with two adjacent acidic residues in the binding pocket [2].

Structure-Activity Relationship (SAR) Studies Exploring Heterocycle Core Replacement

In medicinal chemistry campaigns where the isoquinoline core serves as a scaffold for systematic SAR exploration, this compound is the essential parent structure for evaluating the impact of heterocycle identity (isoquinoline vs. quinoline vs. tetrahydroisoquinoline) on target binding, selectivity, and pharmacokinetic properties. The measured logP of 3.3 and TPSA of 16.1 Ų establish a well-defined physicochemical baseline against which all analogs can be benchmarked [1][3].

Synthetic Intermediate for Piperidinylethyl-Functionalized Isoquinoline Libraries

As a building block with a free piperidine nitrogen and an accessible isoquinoline C-1 position, this compound can serve as a diversification point for parallel synthesis of compound libraries. Its liquid or low-melting physical form facilitates automated liquid handling and accurate dispensing in high-throughput synthesis workflows, in contrast to the crystalline quinoline analog (mp 84 °C) which may require pre-dissolution steps .

In Silico Modeling and Computational Chemistry Benchmarking

Given the absence of confounding biological data, this compound is ideally suited as a computationally clean test case for benchmarking quantum mechanical calculations (e.g., pKa prediction, conformational analysis) and molecular dynamics simulations of isoquinoline-containing ligands. The well-defined computed properties (XLogP3-AA = 3.3, TPSA = 16.1 Ų, zero HBD) provide a validated reference point for force field parameterization and solvation model calibration [1].

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